Product packaging for 5-(4-Ethoxyphenyl)oxazolidin-2-one(Cat. No.:)

5-(4-Ethoxyphenyl)oxazolidin-2-one

Cat. No.: B13602508
M. Wt: 207.23 g/mol
InChI Key: CYMUQVLSBASDDH-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)oxazolidin-2-one is a chemical compound belonging to the class of 4,5-disubstituted oxazolidin-2-ones. These heterocyclic scaffolds are among the most interesting synthetic compounds, with significant utility both as key intermediates in organic synthesis and as core structures in pharmaceutical research . The oxazolidin-2-one pharmacophore has demonstrated a wide spectrum of pharmacological properties. The most prominent example is Linezolid, the first synthetic oxazolidinone antibacterial agent approved by the FDA, which shows potent efficacy against drug-resistant Gram-positive bacteria like MRSA by inhibiting bacterial protein synthesis . Consequently, this class of compounds serves as a privileged structure in medicinal chemistry for the development of new anti-infectives. Beyond their direct biological activity, oxazolidin-2-ones are one of the most significant and widely utilized chiral auxiliaries in asymmetric synthesis . They are employed to control stereoselectivity in a variety of carbon-carbon bond-forming reactions, such as the Evans aldol reaction, enabling the construction of complex molecules with high enantiomeric purity . Recent advances in synthetic methodology, including novel magnetic nanocatalysts, have provided efficient and short pathways for the synthesis of functionalized oxazolidine-2-ones, making these building blocks more accessible for research and development . As a 4,5-disubstituted derivative, this compound is a versatile building block for drug discovery, suitable for use as a chiral auxiliary, a precursor for more complex structures, or a core scaffold for bioactivity screening. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B13602508 5-(4-Ethoxyphenyl)oxazolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-2-14-9-5-3-8(4-6-9)10-7-12-11(13)15-10/h3-6,10H,2,7H2,1H3,(H,12,13)

InChI Key

CYMUQVLSBASDDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNC(=O)O2

Origin of Product

United States

Synthetic Methodologies for 5 4 Ethoxyphenyl Oxazolidin 2 One and Analogous Oxazolidinone Compounds

General Strategies for Oxazolidin-2-one Ring Construction

The formation of the oxazolidin-2-one ring can be achieved through several general synthetic routes. These methods often involve the cyclization of a precursor containing the necessary nitrogen and oxygen functionalities.

Cyclization Reactions Involving Isocyanates and Epoxide Precursors

A prevalent method for synthesizing oxazolidin-2-ones is the [3+2] cycloaddition reaction of isocyanates and epoxides. rsc.org This approach is highly convergent and allows for the introduction of diversity at both the N-3 and C-5 positions of the oxazolidinone ring. The reaction can be catalyzed by various catalysts, including Lewis acids and organocatalysts. google.comresearchgate.net

For instance, tetraarylphosphonium salts (TAPS) have been shown to be effective bifunctional organocatalysts for this transformation. iupac.org They facilitate the ring-opening of the epoxide and subsequent cyclization with the isocyanate, often with high regioselectivity. iupac.org The reaction of an epoxide with an isocyanate like chlorosulfonyl isocyanate (CSI) can lead to the formation of oxazolidinones in a one-pot manner under mild conditions. orgsyn.orgbeilstein-journals.orgmdpi.com This method has been applied to a variety of epoxides, including those with phenyl and benzyl (B1604629) substituents, suggesting its applicability for the synthesis of 5-(4-ethoxyphenyl)oxazolidin-2-one from 4-ethoxystyrene (B1359796) oxide. beilstein-journals.org

A study by Demir et al. (2020) demonstrated the one-pot synthesis of various oxazolidinones from epoxides and chlorosulfonyl isocyanate. beilstein-journals.org The reaction proceeds in dichloromethane (B109758) (DCM) at room temperature, followed by the addition of water. beilstein-journals.org

Epoxide PrecursorIsocyanateProductYield (%)Reference
Styrene (B11656) oxideChlorosulfonyl isocyanate4-Phenyloxazolidin-2-oneNot specified beilstein-journals.org
8-Oxabicyclo[5.1.0]octaneChlorosulfonyl isocyanateOxazolidinone derivativeNot specified beilstein-journals.org

Carbonyldiimidazole-Mediated Intramolecular Cyclization Routes

N,N'-Carbonyldiimidazole (CDI) is a versatile reagent for the cyclization of amino alcohols to form oxazolidinones. iupac.orgwikipedia.org This method involves the activation of the hydroxyl group of the amino alcohol by CDI, followed by an intramolecular nucleophilic attack of the amine to form the cyclic carbamate (B1207046). rsc.orgiupac.org This strategy is particularly useful as it avoids the use of hazardous reagents like phosgene. iupac.org

The cyclization of N-protected amino alcohols, such as N-Boc-β-aminoalcohols, can be achieved by first converting the alcohol to a good leaving group (e.g., mesylate) and then inducing cyclization. bath.ac.uk Alternatively, direct treatment of the amino alcohol with CDI can lead to the formation of the oxazolidinone ring. iupac.orgwikipedia.org This methodology has been successfully applied to the synthesis of various N-heterocycles, including pyrrolidines and piperidines, from the corresponding amino alcohols. iupac.orgwikipedia.org The synthesis of functionalized p-methoxyphenyl-protected azetidines has been demonstrated using this approach. iupac.orgwikipedia.org

Amino Alcohol PrecursorReagentProductYield (%)Reference
N-PMP-protected amino alcoholCDIPMP-protected azetidineGood to excellent iupac.org
N-Boc-β-aminoalcohol1. MsCl, Et3N 2. BaseN-Boc-oxazolidinoneNot specified bath.ac.uk

One-Pot Synthetic Approaches to the Oxazolidinone Scaffold

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency. Several one-pot methods for the synthesis of oxazolidinones have been developed.

One such method involves the reaction of chlorosulfonyl isocyanate (CSI) with epoxides in a single reaction vessel to yield oxazolidinones. orgsyn.orgbeilstein-journals.orgmdpi.com This approach is advantageous due to its mild reaction conditions and the avoidance of metal catalysts. orgsyn.orgbeilstein-journals.orgmdpi.com The reaction of various epoxides, including those with substituted phenyl groups, has been shown to proceed smoothly in dichloromethane. beilstein-journals.org

Another one-pot approach involves the Staudinger reaction of sugar azido (B1232118) alcohols with triphenylphosphine (B44618) and carbon disulfide to generate isothiocyanates in situ, which then undergo intramolecular cyclization to form oxazolidine-2-thiones. researchgate.net While this method yields the thione analogue, it highlights the potential of one-pot strategies for accessing related heterocyclic systems.

Cyclization from Precursors Bearing Substituted Phenyl Moieties

The synthesis of 5-substituted oxazolidin-2-ones can be effectively achieved by the cyclization of precursors already containing the desired substituted phenyl group. A notable example is the synthesis of N-aryl-5-(hydroxymethyl)oxazolidin-2-ones from N-aryl carbamates and (R)-(-)-glycidyl butyrate. orgsyn.org This method involves the deprotonation of the carbamate with n-butyllithium, followed by reaction with the epoxide. orgsyn.org The resulting alkoxide undergoes an in situ transesterification to yield the final product. orgsyn.org This strategy has been successfully applied to a range of N-aryl carbamates, demonstrating its versatility. orgsyn.org

The synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles represents another example of intramolecular cyclization leading to a heterocyclic system containing a substituted phenyl group. nih.gov This transformation proceeds via a nucleophilic intramolecular cyclization and oxidation of the aniline (B41778) moiety. nih.gov

PrecursorReagentsProductYield (%)Reference
N-Phenylcarbamic acid methyl ester1. n-BuLi 2. (R)-(-)-Glycidyl butyraten-Phenyl-(5R)-hydroxymethyl-2-oxazolidinone95% orgsyn.org
4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrileKOH, DMSO, then AcOH2-(3-Oxoindolin-2-ylidene)acetonitrileNot specified nih.gov

Stereoselective Synthesis of 5-Substituted Oxazolidin-2-one Derivatives

The control of stereochemistry at the C5 position of the oxazolidinone ring is of paramount importance, particularly in the synthesis of chiral drugs and intermediates.

Chiral Auxiliary-Mediated Asymmetric Synthesis of Oxazolidin-2-ones

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.org Evans' oxazolidinone auxiliaries, for example, are widely used to direct asymmetric alkylations and aldol (B89426) reactions. wikipedia.orgbiotechjournal.in These auxiliaries are typically derived from amino acids and can be readily acylated. wikipedia.org The resulting N-acyloxazolidinones can then undergo diastereoselective enolization and subsequent reaction with electrophiles. wikipedia.org The chiral auxiliary is then cleaved to afford the enantiomerically enriched product. wikipedia.org

While often used to introduce chirality at the α-position to a carbonyl group, the principles of chiral auxiliary-mediated synthesis can be applied to control the stereochemistry of the oxazolidinone ring itself. For instance, the asymmetric synthesis of the iron chiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)] has been extensively developed for asymmetric synthesis. iupac.org

In the context of synthesizing chiral 5-substituted oxazolidin-2-ones, a chiral starting material or a chiral catalyst is often employed. The use of enantiomerically pure epoxides, such as (R)-(-)-glycidyl butyrate, in reactions with N-aryl carbamates leads to the formation of enantiomerically enriched 5-(hydroxymethyl)oxazolidin-2-ones. orgsyn.org

Chiral Precursor/AuxiliaryReactionProduct StereochemistryReference
Evans' OxazolidinoneAsymmetric Aldol ReactionSyn or Anti Aldol Products wikipedia.orgbiotechjournal.in
(R)-(-)-Glycidyl butyrateReaction with N-Aryl Carbamate(5R)-hydroxymethyl-2-oxazolidinone orgsyn.org
Iron Chiral AuxiliaryAsymmetric AlkylationHigh Diastereoselectivity iupac.org

Enantiospecific and Diastereoselective Synthetic Routes

The controlled synthesis of specific stereoisomers of oxazolidinones is crucial for their application in pharmaceuticals and as chiral auxiliaries. Several methods have been developed to achieve high enantio- and diastereoselectivity.

One approach involves the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams using reagents like m-chloroperoxybenzoic acid (mCPBA). nih.gov This one-pot reaction proceeds through a proposed sequence of Baeyer–Villiger oxidation, epoxidation, and a concerted rearrangement, yielding highly substituted 2-oxazolidinones with complete control over the relative stereochemistry. nih.gov The presence of certain substituents, such as a CH₂COOEt group at the 4-position of the lactam, has been shown to be necessary for this diastereospecific rearrangement to occur. nih.gov

Another strategy utilizes chiral starting materials to induce stereoselectivity. For instance, enantiomerically pure 5-functionalized oxazolidin-2-ones can be synthesized from chiral aziridines bearing an electron-withdrawing group at the C-2 position. bioorg.org This one-pot transformation proceeds with retention of configuration at the C-2 position of the aziridine (B145994), which controls the absolute configuration at the C-5 position of the resulting oxazolidinone. bioorg.org

Furthermore, asymmetric aldol reactions followed by a Curtius rearrangement provide a pathway to 4,5-disubstituted oxazolidin-2-ones. nih.gov This method has been shown to be effective for a range of β-hydroxy carbonyl substrates with both aryl and aliphatic substituents. nih.gov

Starting Material Reagents Product Key Features Reference
α,β-Unsaturated γ-lactamsm-chloroperoxybenzoic acid (mCPBA)Vicinally substituted 2-oxazolidinonesDiastereospecific, one-pot, complete control of relative stereochemistry. nih.gov
Chiral aziridine-2-carboxylatesMethyl chloroformateEnantiomerically pure 5-functionalized oxazolidin-2-onesEnantiospecific, retention of configuration. bioorg.org
β-Hydroxy carbonyl substratesTrimethylsilyl azide (B81097) (Me₃SiN₃)4,5-disubstituted oxazolidin-2-onesGood to excellent conversions for various substrates. nih.gov

Kinetic Resolution Techniques in Oxazolidine (B1195125) Synthesis

Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org This technique has been successfully applied to the synthesis of optically pure oxazolidinones.

A notable example is the catalytic, enantioselective N-acylation of racemic 2-oxazolidinones, which has been achieved with outstanding selectivities. nih.gov This method allows for the isolation of one enantiomer in high enantiomeric excess.

Another approach involves a multi-component reaction that proceeds via a kinetic resolution process. For example, the reaction of epoxides, anilines, and ethyl glyoxalate can be used to synthesize multi-substituted 1,3-oxazolidine compounds of high optical purity. mdpi.comresearchgate.net In this process, a chiral Lewis acid catalyst selectively reacts with one enantiomer of the epoxide, leading to an enantioenriched product. researchgate.net The enantiomeric excess of the product is influenced by the nature of the substituents on the starting materials, with electron-donating groups on the aniline being advantageous. mdpi.com

Technique Substrate Key Features Reference
Catalytic, enantioselective N-acylationRacemic 2-oxazolidinonesHigh selectivity. nih.gov
Multi-component reactionRacemic epoxides, anilines, ethyl glyoxalateProduces optically pure multi-substituted 1,3-oxazolidines. mdpi.comresearchgate.net

Functionalization and Derivatization Strategies for the Oxazolidin-2-one Core

The versatility of the oxazolidin-2-one scaffold stems from the ability to introduce a wide range of functional groups at various positions on the ring.

Regioselective Introduction of Aromatic Substituents (e.g., Ethoxyphenyl Moieties)

The introduction of aryl groups, such as the ethoxyphenyl moiety, onto the oxazolidinone ring is often achieved through cross-coupling reactions. Palladium-catalyzed reactions, like the Suzuki-Miyaura cross-coupling, are commonly employed. nih.gov For instance, a (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one can be coupled with various heteroaryl boronates to yield N-aryl substituted oxazolidinones. nih.gov

Transition-metal-free methods have also been developed for the regioselective synthesis of spiro-oxazolidines through a [3 + 2] annulation of azadienes with haloalcohols. rsc.org These reactions are experimentally simple and proceed under mild conditions with excellent regioselectivity. rsc.org

Synthetic Approaches for N-Substitution of the Oxazolidinone Ring

The nitrogen atom of the oxazolidinone ring can be functionalized through various methods. N-alkylation or N-arylation can be achieved by reacting the oxazolidinone with appropriate electrophiles. nih.gov For example, after opening the aziridine ring of a bicyclic precursor with a Grignard reagent, the nitrogen of the resulting oxazolidinone is available for substitution. nih.gov

Copper-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides at room temperature provides an efficient route to N-aryl oxazolidinones. organic-chemistry.org This method exhibits excellent chemoselectivity and tolerates a wide range of functional groups. organic-chemistry.org

Methodologies for Introducing Side Chains at the C-5 Position

The C-5 position of the oxazolidinone ring is a common site for introducing structural diversity. A variety of substituents at this position have been synthesized to explore their impact on biological activity. nih.gov While the C-5-acetamidomethyl group has been considered important for antimicrobial activity, studies have shown that other substitutions, such as a C-5 triazole group, can also lead to potent antibacterial compounds. nih.govresearchgate.net

One synthetic route to C-5 functionalized oxazolidinones involves starting from chiral aziridines. bioorg.org The reaction of 2-acyl-substituted aziridines, for example, leads to the formation of 5-acyl-substituted chiral 2-oxazolidinones in high yields. bioorg.org

Palladium-Catalyzed Cyclization and Coupling Reactions in Oxazolidinone Synthesis

Palladium catalysis plays a significant role in the synthesis of oxazolidinones, enabling efficient cyclization and coupling reactions. rsc.org A tandem palladium-catalyzed [3 + 1 + 1] cyclization of vinyl oxiranes with azides and carbon monoxide provides an atom- and step-efficient strategy for producing oxazolidinones under mild conditions. rsc.org This reaction proceeds through an in situ generated isocyanate intermediate. rsc.org

Another palladium-catalyzed method involves the multicomponent reaction of propargylamines, aryl halides, and carbon dioxide at atmospheric pressure. nih.gov This process can form up to four new bonds in a single operation, leading to highly functionalized oxazolidinones in a stereocontrolled and atom-economic manner. nih.gov Palladium-catalyzed intramolecular cyclization of ynamides has also been developed for the synthesis of 4-halo-oxazolones. njit.edu

Catalytic Systems in the Synthesis of Oxazolidinone Derivatives

Late transition metals have proven to be exceptionally effective in catalyzing the synthesis of oxazolidinones by activating alkynes, allenes, or other suitable functional groups towards nucleophilic attack. acs.orgorganic-chemistry.org

Silver (Ag): Silver-based catalysts, particularly silver acetate, are effective in promoting the reaction between propargylic amines and carbon dioxide to yield oxazolidinone derivatives. organic-chemistry.orgelsevierpure.com This method is advantageous as it utilizes CO2, an inexpensive and abundant C1 source. nih.gov The silver catalyst activates the carbon-carbon triple bond, facilitating an intramolecular cyclization. organic-chemistry.org These reactions can proceed under mild conditions, often at room temperature and even under atmospheric pressure of CO2, to provide the desired products in high to excellent yields. organic-chemistry.orgelsevierpure.com The methodology is applicable to a wide range of propargylic amines, including those with internal alkynes, which were previously difficult substrates. organic-chemistry.org Research has shown that the use of a co-catalyst or base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and an appropriate solvent like DMSO can significantly accelerate the reaction. organic-chemistry.org

A one-pot, three-component reaction using a silver(I) catalyst has been developed for the synthesis of 2-oxazolidinones from terminal propargylic alcohols, CO2, and 2-aminoethanols. nih.gov This process is thermodynamically favorable and proceeds through the formation of an α-alkylidene cyclic carbonate intermediate. nih.gov

Catalyst SystemSubstratesProduct TypeConditionsYieldReference(s)
AgOAc / DBUPropargylic Amines, CO₂5-Alkylidene-2-oxazolidinonesToluene or DMSO, rtHigh to Excellent organic-chemistry.org
Ag(I) catalystPropargylic Alcohols, CO₂, 2-Aminoethanols2-Oxazolidinones-Excellent nih.gov
Silver Acetate / N,N-DimethylaminopyridinePropargylic Alcohols, Phenyl Isocyanate(Z)-5-Alkylideneoxazolidin-2-ones-High Z-selectivity organic-chemistry.org

Gold (Au): Cationic gold(I) complexes have emerged as powerful catalysts for the synthesis of alkylidene 2-oxazolidinones from N-Boc-protected alkynylamines. acs.orgorganic-chemistry.org These reactions are typically very fast, often reaching completion within minutes at room temperature, and proceed under mild, neutral conditions. acs.orgorganic-chemistry.orgacs.org The gold catalyst, such as Au(PPh₃)SbF₆, activates the alkyne for an intramolecular nucleophilic attack by the carbamate's carbonyl oxygen. acs.orgorganic-chemistry.org This is followed by a fragmentation of the tert-butyl group to yield the final oxazolidinone product. acs.orgacs.org This methodology is highly versatile, tolerating a wide variety of substituents on both the nitrogen atom and the alkyne. acs.orgorganic-chemistry.org Gold-catalyzed cyclization of N-Boc-allenylanilines has also been shown to produce N-aryl oxazolidinones exclusively. tandfonline.com

Catalyst SystemSubstratesProduct TypeConditionsYieldReference(s)
[Au(PPh₃)]SbF₆N-Boc-propargylamines5-Alkylidene-2-oxazolidinonesCH₂Cl₂, rt, <5 min75-91% acs.orgacs.org
Cationic Au(I) complexN-Boc-allenylanilineN-Aryl-2-oxazolidinonesDioxane, rt, 30 min- tandfonline.com
Au(I) complexN-Boc-protected alkynylaminesAlkylidene 2-oxazolidinonesCH₂Cl₂, rtHigh organic-chemistry.org

Palladium (Pd): Palladium catalysis offers several distinct routes to the oxazolidinone core. One notable method is the direct oxidative carbonylation of 2-amino-1-alkanols. acs.org Using a PdI₂/KI system, this reaction can achieve excellent yields and high catalytic efficiencies. acs.org

Palladium catalysts are also central to multicomponent reactions that construct functionalized oxazolidinones. nih.govrsc.org For instance, a process involving propargylamines, aryl halides, and atmospheric CO₂ uses a palladium catalyst to orchestrate a carboxylation-cyclization-cross-coupling cascade, forming up to four new bonds in a single operation. nih.govrsc.org This provides a streamlined, atom-economic synthesis of complex oxazolidinone structures under mild conditions. nih.govrsc.org Furthermore, palladium-catalyzed intramolecular aminohydroxylation and reactions of biscarbamates represent other effective strategies for synthesizing these heterocycles. organic-chemistry.orgnih.gov The N-arylation of 2-oxazolidinones with aryl bromides can also be achieved using a palladium catalyst, with the reaction outcome being sensitive to the choice of ligand, base, and solvent. organic-chemistry.org

Catalyst SystemSubstratesProduct TypeConditionsYieldReference(s)
PdI₂ / KI2-Amino-1-alkanols, CO, O₂2-OxazolidinonesMeOH, 100 °C, 60 atm86-100% acs.org
Pd(0)Propargylamines, Aryl Halides, CO₂ (1 atm)Functionalized 5-methylene-1,3-oxazolidin-2-onesMild conditions- nih.govrsc.org
Pd(0)Cyclic biscarbamatesOxazolidinones-- nih.govtandfonline.com
Pd(OAc)₂ / Ligand2-Oxazolidinone (B127357), Aryl Bromides3-Aryl-2-oxazolidinonesVariesGood organic-chemistry.org

In addition to metal-based systems, organocatalysis has gained significant traction as a powerful, environmentally friendly approach to synthesizing chiral molecules. acs.org Organocatalytic methods provide a valuable alternative for constructing the chiral oxazolidinone scaffold, often with high enantioselectivity. researchgate.netnih.gov

An efficient, catalytic asymmetric synthesis of the antibacterial agent linezolid (B1675486), a prominent oxazolidinone-containing drug, highlights the power of this approach. acs.orgnih.gov This strategy employs key organocatalytic transformations, including a highly enantioselective aldol reaction and a Beckman rearrangement, to construct the chiral core of the molecule. acs.orgresearchgate.netnih.gov This method is not only effective for synthesizing linezolid itself but has also been successfully applied to prepare novel α-substituted analogs with both high enantioselectivity and diastereoselectivity. acs.orgresearchgate.net The development of such catalytic asymmetric methods is a significant advancement, as previous routes often relied on the use of chiral precursors. researchgate.net Other organocatalytic approaches involve the use of phosphazene bases for the intramolecular hydroamidation of amide alkenes to form cyclic ureas and oxazolidinones. organic-chemistry.org

The success of these organocatalytic strategies opens up new avenues for the flexible and efficient preparation of a diverse range of chiral oxazolidinone analogues for various applications. acs.org

Catalyst TypeKey ReactionsApplicationSelectivityReference(s)
Chiral OrganocatalystEnantioselective Aldol Reaction, Beckman RearrangementSynthesis of Linezolid and its α-substituted analoguesHigh enantio- and diastereoselectivity acs.orgresearchgate.netnih.gov
P₄-base (Phosphazene)Intramolecular HydroamidationSynthesis of lactams, cyclic ureas, and oxazolidinonesGood functional group tolerance organic-chemistry.org

Mechanistic Organic Chemistry of Oxazolidinone Ring Systems

Elucidation of Reaction Mechanisms in Oxazolidin-2-one Formation

The synthesis of the oxazolidin-2-one core can be achieved through various reaction pathways, each with its own distinct mechanism. Common strategies include the reaction of amino alcohols with carbonylating agents, the cycloaddition of epoxides with isocyanates, and the reaction of aziridines with carbon dioxide. nih.govnih.gov

One of the most prevalent methods for synthesizing 5-substituted oxazolidin-2-ones involves the cyclization of β-amino alcohols. mdpi.com This can be accomplished using reagents like phosgene, diethyl carbonate, or by employing a Curtius rearrangement protocol. mdpi.comnih.gov For instance, the reaction of a 2-amino alcohol with diethyl carbonate in the presence of a base like sodium methoxide (B1231860) proceeds via nucleophilic attack of the amino group on the carbonate, followed by intramolecular cyclization with the elimination of ethanol (B145695) to form the oxazolidinone ring. mdpi.com Microwave-assisted synthesis using urea (B33335) and ethanolamine (B43304) derivatives has also been shown to be an efficient, rapid, and solvent-free method for generating oxazolidin-2-ones. organic-chemistry.org

Another significant pathway is the cycloaddition of epoxides with isocyanates. nih.govacs.org This reaction is often catalyzed and can proceed through a concerted or stepwise mechanism depending on the catalyst and substrates. nih.gov For example, the reaction of an epoxide with chlorosulfonyl isocyanate (CSI) has been studied, revealing an asynchronous concerted pathway. nih.gov In this mechanism, the ring-opening of the epoxide, nucleophilic attack of the isocyanate nitrogen, and the attack of the epoxide oxygen on the isocyanate carbon occur in a single, asynchronous step. nih.gov

The reaction of aziridines with carbon dioxide also provides a route to oxazolidinones. bioorg.orgresearchgate.net This transformation can be catalyzed by various systems, including aluminum-salphen complexes, and often exhibits high regioselectivity. researchgate.net The mechanism typically involves the nucleophilic attack of the aziridine (B145994) nitrogen on CO2, followed by intramolecular ring-opening of the aziridine by the resulting carbamate (B1207046) intermediate.

A summary of common synthetic routes to oxazolidin-2-ones is presented below:

Starting MaterialsReagents/CatalystsKey Mechanistic FeatureReference
β-Amino AlcoholsDiethyl Carbonate, Phosgene, Urea (microwave)Intramolecular cyclization of an intermediate carbamate. mdpi.comorganic-chemistry.org
Epoxides and IsocyanatesLewis acids, Organocatalysts (e.g., LiBr/tributyl phosphine (B1218219) oxide)[3+2] cycloaddition, can be concerted or stepwise. nih.govacs.org
Aziridines and CO2Aluminum-salphen complexes, Porphyrin-based catalystsRegioselective ring-opening of aziridine by a carbamate intermediate. bioorg.orgresearchgate.net
Alkenes and N-(fluorosulfonyl)carbamateOrganoiodine(I/III) catalystsIntermolecular oxyamination. organic-chemistry.org

Studies on Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a cornerstone of many oxazolidinone syntheses, offering high levels of stereo- and regiochemical control. A notable example is the cyclization of N-alkoxycarbonyl amino epoxides. rsc.org In this reaction, a threo-N-alkoxycarbonylamino epoxide can be converted into a trans-4,5-disubstituted-2-oxazolidin-2-one with complete regio- and stereoselectivity. rsc.org The mechanism involves the nucleophilic intramolecular attack of the carbamate on the protonated epoxide ring. rsc.org

Another well-studied intramolecular cyclization is the conversion of epoxy carbamates to oxazolidinones. researchgate.net This method combines intermolecular nucleophilic epoxide ring opening with intramolecular acyl substitution in a single step, providing a rapid conversion. researchgate.net The process is particularly effective for substrates with an alkyl group at the C-3 position of the epoxide, which leads to 1,3-oxazolidin-2-ones via a 5-exo epoxide ring-opening cyclization. researchgate.net

The Curtius rearrangement provides another avenue for intramolecular cyclization to form oxazolidin-2-ones. nih.gov In this approach, a β-hydroxy carboxylic acid derivative is converted to an acyl azide (B81097). Thermal decomposition of the acyl azide leads to an isocyanate intermediate via a nitrene, which then undergoes intramolecular cyclization to yield the oxazolidin-2-one. nih.gov This method has been successfully applied to the synthesis of various 4,5-disubstituted oxazolidin-2-ones. nih.gov

The cyclization of N-Boc protected diazoketones, derived from α-amino acids, represents another metal-free approach to related oxazinanone structures, highlighting the versatility of intramolecular cyclization strategies promoted by Brønsted acids. frontiersin.org

Characterization of Key Intermediates in Oxazolidinone Reaction Pathways

The identification and characterization of reaction intermediates are paramount to understanding the mechanisms of oxazolidinone formation. In the synthesis from chiral aziridines, an α-chlorocarboxylate intermediate has been isolated and fully characterized, supporting a two-step mechanism involving regioselective aziridine ring-opening followed by intramolecular cyclization. bioorg.org

In reactions involving aziridines and nitriles, a stabilized zwitterionic intermediate derived from the aziridine has been proposed. acs.org Chelation of a Lewis acid to a sulfonyl group on the aziridine can lead to a stable benzylic carbocation that subsequently reacts. acs.org Similarly, in certain aziridination reactions, a spiro imidazolidine-oxazolidine intermediate has been successfully isolated and characterized by X-ray crystallography, confirming its role in the reaction pathway. nih.gov

For the Curtius-based synthesis of oxazolidin-2-ones, key intermediates include the acyl azide and the subsequently formed isocyanate. nih.gov The isocyanate is generated via rearrangement of an acyl nitrene intermediate and is crucial for the final intramolecular ring closure to the oxazolidinone product. nih.gov

In the reaction of epoxides with chlorosulfonyl isocyanate (CSI), computational studies have characterized the transition state structures, indicating an asynchronous concerted pathway rather than the formation of discrete, stable intermediates. nih.gov However, in other systems, such as the reaction of CSI with an epoxide in the presence of water, a reactant complex has been identified as an intermediate. beilstein-journals.org

A summary of key intermediates in various oxazolidinone syntheses is provided below:

Reaction TypeKey Intermediate(s)Method of Characterization/EvidenceReference
From Chiral Aziridinesα-chlorocarboxylateIsolation and spectral analysis (HRMS). bioorg.org
Curtius-based SynthesisAcyl azide, IsocyanateMechanistic proposal based on product formation. nih.gov
Aziridination ReactionsSpiro imidazolidine-oxazolidineIsolation and X-ray crystallography. nih.gov
From Aziridines and NitrilesZwitterionic intermediate, CarbocationProposed based on racemic product formation. acs.org

Analysis of Stereochemical Control and Regioselectivity in Synthesis

Achieving high levels of stereochemical and regiochemical control is a primary goal in the synthesis of complex molecules like 5-(4-Ethoxyphenyl)oxazolidin-2-one. The inherent chirality of many starting materials, such as amino acids or chiral epoxides, can be leveraged to direct the stereochemical outcome of the reaction.

In the synthesis of oxazolidin-2-ones from chiral aziridines bearing an electron-withdrawing group at the C-2 position, the reaction proceeds with retention of configuration at this center. bioorg.org This allows for the synthesis of enantiomerically pure 5-functionalized oxazolidin-2-ones where the stereochemistry at C-5 is directly controlled by the starting aziridine. bioorg.org Similarly, the cyclization of threo-N-alkoxycarbonylamino epoxides yields trans-4,5-disubstituted-2-oxazolidin-2-ones with complete regio- and stereoselection. rsc.org

The reaction of epoxides with isocyanates or their equivalents often shows high regioselectivity. For instance, the reaction of styrene (B11656) oxide with chlorosulfonyl isocyanate regioselectively produces 4-phenyloxazolidin-2-one. nih.gov This selectivity is dictated by the electronic and steric properties of the epoxide, with nucleophilic attack generally occurring at the less hindered carbon atom. Tetraarylphosphonium salts have been shown to be effective bifunctional catalysts in the coupling of isocyanates and epoxides, accelerating epoxide ring opening with high regioselectivity. organic-chemistry.org

In the synthesis of all four stereoisomers of 5-formyl-4-hydroxymethyl-1,3-oxazolidin-2-ones from D-glucosamine, base-catalyzed epimerization was used to control the stereochemistry at the C-4 and C-5 positions. nih.gov This demonstrates how subsequent stereochemical transformations can be used to access a full complement of stereoisomers.

The table below summarizes factors influencing stereochemical and regiochemical outcomes:

Synthetic ApproachControlling FactorOutcomeReference
From Chiral AziridinesStereochemistry of the starting aziridine.Retention of configuration at the stereocenter. bioorg.org
From N-alkoxycarbonyl amino epoxidesSubstrate stereochemistry (threo epoxide).Formation of trans-4,5-disubstituted oxazolidin-2-ones. rsc.org
From Epoxides and IsocyanatesElectronic and steric properties of the epoxide; catalyst.High regioselectivity, with attack at the less hindered carbon. nih.govorganic-chemistry.org
From D-glucosamineBase-catalyzed epimerization.Access to all four possible stereoisomers. nih.gov

Computational Investigations of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in oxazolidinone synthesis. These studies provide insights into transition state geometries, reaction energy barriers, and the roles of catalysts and intermediates.

For the reaction of epoxides with chlorosulfonyl isocyanate (CSI), DFT calculations at the M06-2X/6-31+G(d,p) level of theory have shown that the cycloaddition proceeds via an asynchronous concerted mechanism, both in the gas phase and in dichloromethane (B109758) solvent. nih.govbeilstein-journals.org These calculations helped to explain the regioselective formation of the observed oxazolidinone product. nih.gov

Theoretical calculations have also been used to study the intramolecular cyclocarbamation of N-alkoxycarbonylamino epoxides. rsc.org These studies confirmed the observed regioselectivity and the preference for the cyclization reaction over intermolecular attack by the solvent. rsc.org

In the context of organocatalytic cascade reactions for oxazolidinone synthesis, DFT studies have been employed to investigate the mechanism of a thiourea (B124793) and N,N-dimethylaminopyridine (DMAP) catalyzed reaction of sulfur ylides and nitro-olefins. acs.org The calculations revealed a complex 10-step mechanism and confirmed the role of DMAP as a nucleophilic catalyst. The theoretical predictions for the stereoselectivity of the reaction were in good agreement with experimental results. acs.org

Computational studies on 3,4,5-substituted oxazolidin-2-ones have also been used to determine the relative stabilities of syn- and anti-isomers. researchgate.net These calculations showed that the anti-isomers generally possess lower electronic energies compared to the syn-isomers, providing a rationale for their thermodynamic preference. researchgate.net

Structure Activity Relationship Sar and Molecular Design Principles for Oxazolidin 2 Ones

Structural Determinants of Biological Activity within the Oxazolidinone Scaffold

The biological activity of the oxazolidinone class is governed by the interplay of substituents at key positions on the heterocyclic ring. scirp.orgmdpi.com The core pharmacophore generally consists of the oxazolidinone ring (Ring A), a side chain at the C-5 position, and an N-aryl substituent (Ring B). scirp.orgnih.gov Modifications to each of these regions can profoundly influence the compound's interaction with its biological target, as well as its pharmacokinetic profile.

The substituent at the C-5 position of the oxazolidinone ring plays a pivotal role in determining the compound's biological activity. While the acetamidomethyl side chain, found in the antibiotic linezolid (B1675486), was initially considered optimal for antibacterial efficacy, subsequent research has revealed that a variety of other groups can confer potent activity. nih.govresearchgate.net

The introduction of aryl groups, such as the 4-ethoxyphenyl moiety, at the C-5 position represents a significant departure from the typical side chains of clinically used oxazolidinone antibiotics. The nature of the aryl ring and its substituents directly impacts the molecule's properties. For instance, the lipophilicity of the C-5 substituent has been shown to be a critical factor. nih.gov A study by Tokuyama et al. on 5-thiocarbonyl oxazolidinones highlighted that the balance between hydrophilic or hydrophobic substituents at the C-5 position and the substituents on the N-phenyl ring significantly affects antibacterial activity. nih.gov

Research into C-5 modifications has shown that diverse structures can be accommodated, leading to potent compounds. For example, the replacement of the classic acetamidomethyl group with a C-5 triazole substitution has been identified as a new structural alternative for achieving potent antibacterial activity. nih.gov Similarly, other modifications at the C-5 side chain, such as the introduction of thiocarbamate or dihydrothiopyran moieties, have resulted in compounds with in vitro activities superior to the corresponding acetamide (B32628) derivatives. nih.gov The exploration of aryl groups like the 4-ethoxyphenyl moiety at this position continues to be an area of interest for developing oxazolidinones with novel or enhanced biological profiles.

Table 1: Impact of C-5 Substituent Modification on Oxazolidinone Antibacterial Activity

Base Scaffold C-5 Substituent Effect on Activity Reference
Oxazolidinone Acetamidomethyl Widely considered a requirement for optimal antimicrobial activity. nih.gov
Oxazolidinone C-5 Triazole Identified as a new structural alternative for potent antibacterial activity. nih.gov
Oxazolidinone Thiocarbamate Exhibited in vitro activity in the range of 0.25–2 µg/mL against resistant strains. nih.gov

The substituent on the nitrogen atom of the oxazolidinone ring, typically an aryl group, is another critical determinant of biological performance. nih.gov This part of the molecule, often referred to as Ring B or C, is known to engage in π-stacking interactions within the target's binding site, such as the peptidyl transferase center of the bacterial ribosome. scirp.org It also plays a significant role in modulating the pharmacokinetic properties of the compound. scirp.org

Stereochemistry is a paramount factor in the biological efficacy of oxazolidinone derivatives, as biological systems are inherently chiral. nih.govrijournals.com The C-5 carbon of the oxazolidinone ring is a chiral center, and its absolute configuration is crucial for proper molecular recognition and potent activity. mdpi.com For the oxazolidinone class of antibiotics, the (S)-configuration at C-5 is an essential structural requirement for biological activity. nih.govnih.gov The enantiomer with the (R)-configuration is often significantly less active or completely inactive. nih.gov For example, the (S)-enantiomer of linezolid is reported to be approximately four times more potent than its (R)-enantiomer. nih.gov

This stereoselectivity arises because the precise three-dimensional arrangement of atoms is necessary for optimal binding to the target, such as the A-site pocket of the 50S ribosomal subunit. scirp.orgnih.gov The correct stereoisomer positions the C-5 side chain and the N-aryl group in the appropriate orientation to form key interactions with amino acid or nucleotide residues in the binding pocket. nih.gov The critical role of stereochemistry underscores the importance of asymmetric synthesis or chiral resolution in the development of oxazolidinone-based therapeutic agents to ensure that the compound is produced as the single, most active stereoisomer. nih.govresearchgate.net

Pharmacophore Modeling of Oxazolidinone-Based Ligands

Pharmacophore modeling is a powerful computational technique used in drug discovery to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.gov This approach has been instrumental in understanding the SAR of oxazolidinone-based ligands and in guiding the design of new, more potent compounds. nih.gov

A three-dimensional (3D) pharmacophore model can be generated using two primary approaches: ligand-based or structure-based. Ligand-based models are developed from a set of known active molecules, particularly when the 3D structure of the biological target is unknown. nih.govfrontiersin.org The process involves superimposing the 3D structures of active compounds to identify the common chemical features that are responsible for their shared biological activity. youtube.com

For oxazolidinones, a typical hypothesis generation process would involve:

Selection of a training set: A diverse set of oxazolidinone derivatives with known biological activities is compiled. nih.gov

Conformational analysis: The flexible bonds within each molecule are rotated to generate a representative set of low-energy 3D conformations for each ligand.

Feature identification: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable centers are mapped onto the conformations.

Hypothesis generation: A computational algorithm, like the HypoGen module in Discovery Studio, aligns the features from different molecules to generate a series of pharmacophore hypotheses. nih.gov These hypotheses are then scored and ranked based on their ability to correlate with the observed biological activity of the training set compounds. nih.gov

Through pharmacophore modeling, the key features essential for the interaction of oxazolidinone ligands with their targets have been elucidated. For antibacterial oxazolidinones that target the ribosome, these features are consistent with the known binding site interactions. scirp.org

A representative pharmacophore model for an oxazolidinone antibiotic would typically include:

A Hydrogen Bond Acceptor: Corresponding to the C-2 carbonyl oxygen of the oxazolidinone ring. This feature is crucial for anchoring the ligand in the binding pocket.

A Hydrophobic/Aromatic Feature: Representing the N-aryl substituent (e.g., the phenyl ring in the N-phenyl group), which often engages in hydrophobic or π-stacking interactions.

A Hydrogen Bond Donor/Acceptor: Associated with the C-5 side chain. For example, the amide group in the acetamidomethyl side chain of linezolid can act as both a donor and an acceptor.

Additional Hydrophobic/Aromatic Features: Depending on the specific nature of the C-5 and N-aryl substituents.

The resulting 3D model, complete with geometric constraints and excluded volumes derived from inactive molecules, serves as a powerful 3D query for virtual screening of large chemical databases to identify novel scaffolds or for guiding the rational design of the next generation of oxazolidinone derivatives. nih.govnih.gov

Application of Pharmacophore Models in Virtual Screening and Rational Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, representing the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov These models serve as 3D queries in virtual screening campaigns to rapidly search large compound libraries for novel molecules with potential biological activity. nih.govmdpi.com A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and ionizable groups. nih.gov The quality and predictive power of a pharmacophore model are rigorously validated to ensure it can effectively distinguish between active and inactive compounds. nih.govnih.gov

In the context of oxazolidinone research, pharmacophore-based virtual screening is a powerful strategy to identify new lead compounds. abap.co.inresearchgate.net For instance, ligand-based pharmacophore models have been developed from known potent oxazolidinone inhibitors to discover new chemical scaffolds. abap.co.in This approach has proven effective in identifying dual inhibitors for targets like phosphodiesterases (PDEs), where models for PDE4 and PDE5 inhibitors were used to screen natural product databases for compounds with dual activity. abap.co.in The successful identification of new hits through this method underscores its utility in enriching compound libraries with molecules likely to interact with the desired target, thereby accelerating the discovery process. mdpi.comresearchgate.net The strategy is particularly valuable for identifying compounds that may possess a desired secondary activity, a concept beneficial in developing treatments for complex diseases. nih.gov

Computational Chemistry Approaches in Oxazolidinone Research

Computational chemistry provides indispensable tools for understanding and predicting the behavior of oxazolidinone derivatives at a molecular level, guiding the design of new and more effective compounds. nih.govmdpi.com

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov In oxazolidinone research, docking simulations are crucial for elucidating the binding interactions with their primary target, the bacterial ribosome. mdpi.comresearchgate.net Oxazolidinones, including linezolid, bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically within the A-site pocket. scirp.orgbiorxiv.orgrsc.org This binding action interferes with the proper positioning of the initiator fMet-tRNA, thereby inhibiting the formation of the 70S initiation complex and halting protein synthesis. nih.govasm.orgnih.gov

Docking studies have revealed that the potency of oxazolidinone derivatives correlates with their binding affinity and specific interactions within the ribosomal pocket. mdpi.com For example, simulations have shown that novel oxazolidinone-sulphonamide/amide conjugates exhibit higher binding affinities than linezolid. mdpi.com Key interactions often include hydrogen bonds and various non-covalent interactions like π-π stacking and π-alkyl with essential residues of the 23S rRNA, such as U2585. researchgate.netnih.gov The presence of the nascent peptide chain in the ribosome can further stabilize the binding of the drug by creating additional contact points. biorxiv.org The predictive power of docking is leveraged in virtual screening to prioritize candidates for synthesis and biological testing, as demonstrated in the search for novel inhibitors for various enzymes. nih.govarxiv.org

Table 1: Representative Molecular Docking Results for Oxazolidinone Derivatives
Compound/ClassTarget ProteinKey Interacting Residues/FeaturesPredicted Binding Energy (kcal/mol)Reference
LinezolidBacterial 50S Ribosome (PTC)A2503, G2505, U2585-9.29 (Control) researchgate.net
Novel Oxazolidinone-Sulphonamide Conjugate (Compound 2)Bacterial 50S Ribosome (6DDD)π-π stacking, π-alkyl interactions-10.2 (Higher than Linezolid) mdpi.comresearchgate.net
RadezolidCfr-modified RibosomeD-ring interaction with A2602Not Specified biorxiv.org
(Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-oneBacterial Adenylate KinaseHydrogen bonds with ATP binding siteNot Specified nih.gov

Molecular Dynamics Simulations for Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex and the conformational changes over time. mdpi.comnih.gov MD simulations are routinely used in oxazolidinone research to validate docking poses and understand the dynamic behavior of the ligand-ribosome complex. mdpi.comresearchgate.net A stable binding mode in an MD simulation, characterized by minimal root-mean-square deviation (RMSD), lends confidence to the predicted interactions. researchgate.netnih.gov

Studies on oxazolidinone derivatives have used MD simulations to confirm that potent compounds form stable complexes with the ribosomal target. mdpi.com For example, simulations of novel oxazolidinone conjugates with the 50S ribosomal unit demonstrated the stability of the docked complexes throughout the simulation period. mdpi.com Furthermore, MD simulations are instrumental in conformational analysis, exploring the different spatial arrangements a molecule can adopt. mdpi.comum.es This is critical for understanding enantioselectivity, as simulations can reveal subtle differences in the stability of complexes formed by different enantiomers, such as the (S)- and (R)-enantiomers of linezolid. nih.govmdpi.com The ability to simulate the behavior of these complexes in an explicit water environment provides a more realistic model of the physiological conditions, helping to refine the understanding of the thermodynamics of complexation. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.netfrontiersin.org This approach is used to build predictive models that can estimate the activity of newly designed molecules before their synthesis. nih.govmdpi.com In oxazolidinone research, 2D and 3D-QSAR models have been successfully developed to predict antibacterial activity. nih.govnih.gov

For instance, QSAR studies on N-aryl-oxazolidinone-5-carboxamides identified key molecular descriptors, such as atomic charges and whole molecular properties, that are important for anti-HIV protease activity. nih.gov Another study on oxazolidinone antibacterial agents used Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to show that steric and electrostatic fields, along with lipophilicity, are strongly correlated with their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The predictive power of these models is validated using external test sets to ensure their robustness. nih.gov Such models are invaluable for virtual screening and for guiding the rational design of oxazolidinone derivatives with enhanced potency. researchgate.netmdpi.com

Table 2: Summary of QSAR Studies on Oxazolidinone Derivatives
Oxazolidinone SeriesActivity ModeledQSAR MethodKey Findings/DescriptorsReference
N-aryl-oxazolidinone-5-carboxamidesAnti-HIV Protease ActivityStepwise RegressionAtom-based descriptors (RTSA indices, Wang-Ford charges) and whole molecular descriptors were significant. nih.gov
New Oxazolidinone Antibacterial AgentsAntibacterial (MRSA)CoMFA (3D-QSAR)Activity strongly correlates with steric, electrostatic factors, and lipophilicity. nih.gov
Chalcone DerivativesCytotoxic Activity (MCF-7)Free-Wilson ApproachPredicted activity based on the presence/absence of structural motifs (halogens, heterocyclic rings). researchgate.net
Thiazolidin-4-one DerivativesAnti-osteosarcoma (IC50)Gene Expression Programming (Non-linear)Non-linear model showed excellent predictive performance over linear methods. frontiersin.org

In Silico Prediction of Molecular Descriptors Relevant to Biological Performance

In silico methods are widely used to calculate a variety of molecular descriptors that help predict a compound's pharmacokinetic and pharmacodynamic properties. researchgate.nettandfonline.com For oxazolidinones, these computational tools provide insights into properties like lipophilicity (logP), aqueous solubility, and drug-likeness, which are critical for biological performance. mdpi.comresearchgate.net For example, the SwissADME server has been used to calculate the physicochemical properties of various oxazolidinones to understand differences in their biological activities, such as their ability to eradicate biofilms. researchgate.net

The prediction of these descriptors is a key step in early-stage drug discovery, allowing for the filtering of large virtual libraries to select compounds with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. tandfonline.com Computational protocols have been developed to predict the relative binding energies of new oxazolidinone derivatives, helping to identify promising lead compounds before committing to resource-intensive synthesis and testing. nih.govnih.gov These predictive models are benchmarked against experimental data to ensure their accuracy and reliability. nih.gov

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in molecular recognition and the packing of molecules in a crystal lattice. researchgate.netnih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal structure. nih.govnih.govgazi.edu.tr This method maps properties onto the Hirshfeld surface, which defines the region in space where a molecule's electron density dominates over the electron density of all other molecules in the crystal. nih.govresearchgate.net

For compounds structurally related to 5-(4-Ethoxyphenyl)oxazolidin-2-one, such as (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, Hirshfeld analysis has been employed to explore the inter-contact interactions in detail. nih.gov The analysis generates 2D "fingerprint plots" that provide a quantitative summary of the different types of intermolecular contacts. gazi.edu.trresearchgate.net In the case of the aforementioned ethoxyphenyl derivative, the analysis revealed significant contributions from C-H···O, C-H···S, and C-H···Cl interactions, which stabilize the crystal packing. nih.govresearchgate.net This type of analysis provides a deep understanding of the forces governing the solid-state structure of a molecule, which is crucial for understanding its physical properties and for polymorphism studies in pharmaceutical development. gazi.edu.tr

Bioisosteric Replacement Strategies Utilizing Oxazolidinone Scaffolds

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to enhance biological activity or reduce toxicity, is a cornerstone of modern drug design. spirochem.commdpi.com In the realm of oxazolidinone antibacterials, this strategy has been pivotal in the development of new and improved therapeutic agents. nih.gov The oxazolidinone core, particularly the 2-oxazolidinone (B127357) isomer, serves as a versatile scaffold for such modifications. researchgate.netrsc.org It can act as a bioisostere for various chemical groups like carbamates, thiocarbamates, ureas, and amides, offering enhanced metabolic and chemical stability. researchgate.net

Early and extensive research on oxazolidinones, such as the development of linezolid, highlighted the importance of the C-5 substituent for antibacterial potency. nih.govnih.gov The initial focus was largely on the C-5 acetamidomethyl side chain, where modifications were explored to mitigate risks like monoamine oxidase (MAO) inhibition. nih.gov However, the exploration of bioisosteric replacements extends beyond this initial framework, encompassing a wide array of functionalities, including various aryl groups.

The introduction of different substituents at the C-5 position significantly impacts the antibacterial activity of oxazolidinones. nih.gov Structure-activity relationship (SAR) studies have shown that the nature of the C-5 side chain is a critical determinant of the compound's efficacy. nih.govnih.gov While the acetamidomethyl group has been a common feature in many potent oxazolidinones, research has demonstrated that other substituents can maintain or even enhance antibacterial activity. nih.gov

Detailed research findings have illuminated the impact of various C-5 modifications. For instance, the replacement of the acetamide group with a 1,2,3-triazole moiety has been shown to yield compounds with good antibacterial activity and reduced MAO-B inhibition compared to linezolid. The following table presents a selection of C-5 side chain bioisosteres of linezolid and their corresponding antimycobacterial activity and MAO inhibition profiles.

CompoundC-5 Side Chain BioisostereAntimycobacterial Activity (MIC, µM)MAO-B Inhibition (IC50, µM)
Linezolid Acetamidomethyl2.311.4
1 1,2,3-Triazole1.0 (vs. S. aureus)15.45
R2 N-(hydroxy-propionamido)methyl--
R7 Two-carbon aliphatic side chain2.01-
R8 2-Thiophene (via sulfonyl linkage)1.76-

Data sourced from a study on linezolid bioisosteres designed to resolve serotonergic toxicity.

The data indicates that heterocyclic substitutions at the C-5 position can be more effective than aromatic ones in achieving a balance between potent antimycobacterial activity and reduced serotonergic toxicity.

Further investigations into the SAR of the C-5 position have explored a diverse range of substituents. Studies have shown that while bulky groups at this position can lead to a loss of antibacterial activity, certain modifications can be beneficial. rsc.org For example, the conversion of the carbonyl oxygen in the C-5 side chain to a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity. nih.gov

The following table summarizes the in vitro antibacterial activity of some 5-substituted oxazolidinones compared to linezolid.

Compound5-SubstituentIn Vitro Activity vs. Linezolid
8 Elongated methylene (B1212753) chainDecreased
12 Guanidino moietyDecreased
16 5-Thiourea group4-8 times stronger

Data from a SAR study on the conversion of the 5-substituent on the oxazolidinone ring.

These findings underscore the profound impact of bioisosteric replacements at the C-5 position on the antibacterial profile of oxazolidinones. The strategic substitution of this position allows for the fine-tuning of activity and the mitigation of undesirable off-target effects, paving the way for the development of safer and more effective antibacterial agents.

Biological Activity and Mechanistic Investigations of Oxazolidin 2 One Derivatives in Vitro Studies

Evaluation of Antimicrobial Activities In Vitro

The oxazolidin-2-one scaffold is a cornerstone of a significant class of synthetic antibiotics. The primary mechanism of action for these compounds is the inhibition of bacterial protein synthesis, a critical process for bacterial viability.

Studies on the Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their bacteriostatic effect by binding to the 50S ribosomal subunit of the bacterial ribosome. This binding event occurs at the P-site on the 23S ribosomal RNA, preventing the formation of the initiation complex necessary for protein synthesis. This unique mechanism of action means there is often no cross-resistance with other classes of protein synthesis inhibitors. While this is the established mechanism for the oxazolidinone class, specific studies confirming this activity for 5-(4-Ethoxyphenyl)oxazolidin-2-one are not currently available.

In Vitro Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Oxazolidinones, as a class, demonstrate potent activity primarily against a wide spectrum of Gram-positive bacteria. This includes clinically important and often multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. Their efficacy against Gram-negative bacteria is generally limited due to the presence of an outer membrane that restricts the entry of these antibiotics.

Specific data on the in vitro activity of this compound against various bacterial strains is not documented in the available literature. However, studies on other 5-substituted oxazolidinones have shown that modifications at the C-5 position can influence the antibacterial spectrum and potency. For instance, research on a series of 5-substituted oxazolidinones revealed that certain novel substitutions could lead to potent activity comparable to or even better than linezolid (B1675486) against resistant Gram-positive strains.

Table 1: Representative In Vitro Antibacterial Activity of Selected Oxazolidinone Derivatives (Data for illustrative purposes, not specific to this compound)

Compound/ClassOrganismMIC Range (µg/mL)
LinezolidStaphylococcus aureus (MRSA)0.5 - 4
LinezolidEnterococcus faecium (VRE)1 - 4
LinezolidStreptococcus pneumoniae0.5 - 2
General OxazolidinonesGram-Negative BacteriaGenerally > 16

MIC (Minimum Inhibitory Concentration) values are generalized from various sources and may vary between specific studies.

Assessment of Antibiofilm Activity In Vitro

Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to antibiotics. Some studies have explored the potential of oxazolidinone derivatives to inhibit biofilm formation or eradicate established biofilms. For example, research on 5-aryl-2-aminoimidazoles, which share some structural similarities with the core of the target compound, has demonstrated biofilm inhibitory activity. Another study on 5(4H)-oxazolone-based sulfonamides showed that certain derivatives could significantly inhibit biofilm formation in both S. aureus and P. aeruginosa. However, no specific data exists regarding the antibiofilm properties of this compound.

In Vitro Antifungal Activity Evaluations

The primary therapeutic application of oxazolidinones has been as antibacterial agents. While some studies have investigated the antifungal potential of various heterocyclic compounds, including some oxazolidinone derivatives, specific and significant antifungal activity is not a well-established characteristic of this class. Limited reports suggest that some novel thiazolidinone and imidazolidinone derivatives, which are structurally related to oxazolidinones, may exhibit some antifungal activity against strains like Candida albicans. There is no available information on the antifungal activity of this compound.

Investigations into Antineoplastic Activity (In Vitro Antiproliferation)

In recent years, the potential of oxazolidinone derivatives as anticancer agents has garnered interest. Several studies have reported the antiproliferative effects of various oxazolidinone-containing compounds against different cancer cell lines.

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Caspase Activation)

The proposed mechanism for the anticancer activity of some oxazolidinone derivatives involves the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspases, a family of protease enzymes that play a crucial role in the apoptotic cascade.

Studies on certain 5-(carbamoylmethylene)-oxazolidin-2-ones have shown that these compounds can trigger apoptosis in breast (MCF-7) and cervical (HeLa) cancer cells. This apoptotic induction was associated with increased levels of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of caspase-9. Other research on different heterocyclic compounds has also linked antiproliferative effects to the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2. While these findings highlight the potential of the oxazolidinone scaffold in cancer therapy, there are no specific studies investigating the antineoplastic activity or the modulation of cellular pathways by this compound.

Inhibition of Specific Cellular Targets (e.g., Acid Ceramidase Inhibition)

Oxazolidin-2-one derivatives have been identified as a novel class of inhibitors targeting acid ceramidase (AC), a crucial enzyme in sphingolipid metabolism. acs.org AC is a lysosomal cysteine hydrolase responsible for the breakdown of ceramide, a bioactive lipid involved in cell signaling, proliferation, and apoptosis (cell death). acs.orgbiorxiv.org The inhibition of AC leads to an increase in cellular ceramide levels, which can in turn induce apoptosis, making AC a promising target for cancer therapy. nih.govnih.gov

In the effort to discover new AC inhibitors, series of substituted 5-phenyl-oxazol-2-one derivatives have been synthesized and evaluated. acs.org The therapeutic strategy is based on the principle that blocking ceramide degradation will enhance its pro-apoptotic functions. nih.govnih.gov Studies have shown that both genetic and pharmacological inhibition of AC can reduce the growth of cancer cells and resensitize them to other treatments. nih.govhaematologica.org For instance, the AC inhibitor ceranib-2 has been shown to reduce the growth of proteasome inhibitor-resistant multiple myeloma cells. nih.govhaematologica.org The mechanism involves the accumulation of ceramides, which can lead to mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. nih.gov

While potent AC inhibitors have been developed, a key challenge remains in creating non-covalent inhibitors suitable for chronic use, as over-inhibition can lead to adverse effects mimicking Farber disease, a rare genetic disorder caused by ACase deficiency. cardiff.ac.uk Research has focused on modifying existing covalent inhibitors to produce non-covalent versions and screening new compound libraries to identify novel inhibitory scaffolds. cardiff.ac.uk

In Vitro Evaluation on Human Cancer Cell Lines

The anticancer potential of oxazolidinone derivatives has been evaluated across a variety of human cancer cell lines. These studies measure the cytotoxic (cell-killing) effects of the compounds, typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

One study investigated a series of 5-(carbamoylmethylene)-oxazolidin-2-ones for their antiproliferative activity against MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) cell lines. nih.gov The compounds displayed a range of cytotoxicity, with the most promising derivative, compound OI, exhibiting IC50 values of 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells, while showing no toxicity to non-tumorigenic MCF-10A cells. nih.gov Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov

Other related heterocyclic structures have also shown significant cytotoxic activity. For example, a series of 4,5-diarylisoxazoles, structurally related to the antimitotic agent combretastatin (B1194345) A-4, were tested against HeLa and HepG2 (hepatocellular carcinoma) cell lines, with one compound showing IC50 values as low as 0.022 nM and 0.065 nM, respectively. nih.gov Similarly, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been evaluated against a panel of cancer cell lines including A549 (lung), MCF7 (breast), and HT29 (colon), with some compounds showing greater potency than the standard chemotherapy drug 5-fluorouracil. nih.gov

Table 1: In Vitro Cytotoxicity of Oxazolidinone and Related Derivatives Against Human Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 Value (µM)Reference
5-(Carbamoylmethylene)-oxazolidin-2-one (OI)MCF-7Breast Adenocarcinoma17.66 nih.gov
5-(Carbamoylmethylene)-oxazolidin-2-one (OI)HeLaCervical Cancer31.10 nih.gov
Oxazolo[5,4-d]pyrimidine (3g)HT29Colon Adenocarcinoma58.4 nih.gov
Pyridine Derivative (S3)PC3Prostate Cancer0.1 tjpr.org
Pyridine Derivative (S1)HeLaCervical Cancer1.2 tjpr.org
Benzo[f]indole-4,9-dione (5c)A549Lung Cancer8.8 scielo.br
Benzo[f]indole-4,9-dione (5b)MCF-7Breast Cancer9.7 scielo.br
2-Thioxoimidazolidin-4-one (Compound 4)HepG2Liver Cancer0.017 mdpi.com

Enzyme Inhibition Studies In Vitro

Monoamine Oxidase (MAO) Inhibition Profiles

Oxazolidinone derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters like serotonin (B10506) and dopamine. nih.govmdpi.com Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. mdpi.comnih.gov

Studies have focused on understanding how the oxazolidinone structure interacts with the enzyme's active site. nih.gov Docking experiments suggest that the oxazolidinone ring binds within an aromatic cage close to the flavin cofactor of the enzyme. nih.gov Specific derivatives have shown high selectivity for one isoform over the other. For example, 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone (MD 780236) is a selective, irreversible inhibitor of the B-form of monoamine oxidase. nih.gov The initial binding is competitive and reversible, followed by a time-dependent irreversible inhibition. nih.gov

The search for new MAO inhibitors has led to the synthesis and evaluation of various heterocyclic compounds. nih.gov A study on 1,2,4-oxadiazin-5(6H)-one derivatives identified compounds with potent MAO-B inhibition, with the most active showing an IC50 value of 0.371 µM. nih.gov

Table 2: In Vitro MAO Inhibition Profiles of Oxazolidinone and Related Derivatives

Compound/Derivative ClassTargetInhibition (IC50)SelectivityReference
1,2,4-Oxadiazin-5(6H)-one (7c)MAO-B0.371 µMMAO-B selective nih.gov
1,2,4-Oxadiazin-5(6H)-one (5f)MAO-B0.900 µMMAO-B selective nih.gov
Pyridazinobenzylpiperidine (S5)MAO-B0.203 µMSI > 19 for MAO-B researchgate.net
Pyridazinobenzylpiperidine (S5)MAO-A3.857 µM researchgate.net
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-B3.47 µMMAO-B selective mdpi.com
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A43.3 µM mdpi.com
3′,4′,7-TrihydroxyflavoneMAO-A7.57 µMMAO-A selective mdpi.com
CalycosinMAO-B7.19 µMMAO-B selective mdpi.com

HIV-1 Protease Inhibition

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus and a critical target for antiretroviral therapy. nih.govnih.gov Oxazolidinone scaffolds have been successfully incorporated as P2 ligands in the design of potent HIV-1 protease inhibitors. nih.govnih.gov These ligands are designed to interact with the S2 subsite of the enzyme's active site. nih.gov

Researchers have designed and synthesized novel inhibitors where N-phenyloxazolidinone-5-carboxamides are incorporated into dipeptide isostere scaffolds. nih.gov Several of these compounds showed potent inhibitory activity in the low nanomolar range against wild-type HIV-1 protease. nih.gov X-ray crystallography studies of these inhibitors bound to the enzyme revealed that the oxazolidinone moiety forms a network of hydrogen bonds with the invariant Asp29 residue in the protease active site, a key interaction for potent inhibition. nih.govnih.gov For example, one inhibitor with a bicyclic oxazolidinone derivative showed an enzyme Ki of 40 pM and an antiviral IC50 of 31 nM. nih.gov These structural insights are crucial for the rational design of new inhibitors with improved potency and resistance profiles. nih.gov

Receptor Modulation and Ligand-Receptor Interactions

Beyond enzyme inhibition, oxazolidinone derivatives have been developed as modulators of cell surface receptors. A notable example is their activity as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov MGluR2 is a G-protein coupled receptor that has been identified as a potential therapeutic target for schizophrenia.

A research program focused on optimizing a hit compound, (5R)-5-hexyl-3-phenyl-1,3-oxazolidin-2-one, as an mGluR2 PAM. nih.gov Through structure-activity relationship (SAR) studies, modifications were made to both the 3-aryl and 5-substituent of the oxazolidinone core. nih.gov This optimization effort led to the development of 3-aryl-5-phenoxymethyl-1,3-oxazolidin-2-ones with improved potency and metabolic stability. An optimized lead compound from this series was found to be brain penetrant and demonstrated activity in a rat model used to predict antipsychotic efficacy. nih.gov This work highlights the versatility of the oxazolidinone scaffold in interacting with complex biological targets like receptors to achieve a specific modulatory effect.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating glucose and lipid metabolism. The gamma isoform, PPARγ, is a well-established target for the treatment of type 2 diabetes.

A study focused on the design of novel PPAR ligands incorporated the oxazolidinone moiety as a polar head group. nih.gov This research validated the oxazolidinone template for PPAR activity, with several synthesized compounds demonstrating agonist activity at the PPARα receptor. nih.gov Notably, two compounds in this series also exhibited dual PPARα/PPARγ agonism. nih.gov While this study did not specifically report on this compound, it provides a strong rationale for investigating its potential as a PPARγ agonist. Another study on a different oxazolidinedione derivative, 5-{4-[3-(4-cyclohexyl-2-propylphenoxy)propoxy]phenyl}-1,3-oxazolidine-2,4-dione, confirmed its identity as a PPARγ agonist. nih.gov

Table 1: PPAR Agonistic Activity of Selected Oxazolidinone Derivatives

CompoundTargetActivityReference
Oxazolidinone DerivativesPPARαAgonist nih.gov
Compounds 2 and 4PPARα/PPARγDual Agonist nih.gov
5-{4-[3-(4-cyclohexyl-2-propylphenoxy)propoxy]phenyl}-1,3-oxazolidine-2,4-dionePPARγAgonist nih.gov

Sigma-2 Receptor Ligand Binding Studies

The sigma-2 receptor (σ2R) is a protein that has gained attention as a potential therapeutic target for neurological and psychiatric disorders, as well as for cancer. researchgate.netnih.govwikipedia.org

Research has focused on the discovery of oxazolidinone-based heterocycles as selective sigma-2 receptor ligands. researchgate.net A series of 5-(piperazin-1-ylmethyl)oxazolidin-2-ones were identified as potent σ2 binders with varying levels of selectivity over the sigma-1 receptor. researchgate.net These findings highlight the potential of the oxazolidinone scaffold in developing selective σ2R ligands. While direct binding data for this compound is not available in the provided context, the established affinity of structurally related compounds for the σ2R suggests this as a promising area for future investigation. A 3D-pharmacophore model for sigma-2 receptors has been developed based on a series of substituted benzo[d]oxazol-2(3H)-one derivatives, further guiding the design of new ligands. nih.gov

β-Adrenoceptor Agonism

β-Adrenoceptors are a class of G protein-coupled receptors that are targets for drugs used to manage cardiovascular and respiratory conditions.

While specific studies on the β-adrenoceptor agonism of this compound are not detailed in the provided search results, related research on oxadiazolidinedione derivatives has shown potent and selective human beta3 agonism. nih.gov One particular oxadiazolidinedione derivative demonstrated high potency at the β3 receptor with significant selectivity over β1 and β2 receptors. nih.gov This suggests that the broader class of five-membered heterocyclic compounds, which includes oxazolidin-2-ones, has the potential to interact with β-adrenoceptors.

In Vitro Metabolic Stability and Enzymatic Transformation Studies

Investigations Using Liver Microsomal Preparations

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and are widely used to evaluate the metabolic stability of new chemical entities. nih.govnih.gov

A study investigating the metabolism of a different oxazolidinedione, a known PPARγ agonist, in rat, dog, monkey, and human liver microsomes revealed that the compound underwent several metabolic transformations. nih.gov These included monohydroxylation at various positions and opening of the oxazolidinedione ring. nih.gov The study noted both qualitative and quantitative differences in metabolism across the different species. nih.gov While this study does not directly assess this compound, it provides a relevant model for the potential metabolic pathways of this compound class in liver microsomes. Generally, in vitro metabolic stability assays with liver microsomes are crucial for predicting a compound's in vivo behavior and potential for drug-drug interactions. nuvisan.com

Interactions with Recombinant Cytochrome P450 Enzyme Systems

To identify the specific enzymes responsible for a compound's metabolism, recombinant cytochrome P450 enzymes are often employed. nih.gov This approach allows for the investigation of individual CYP isoforms in a controlled environment. nih.govaumet.comyoutube.com

The metabolism of the aforementioned oxazolidinedione PPARγ agonist was further investigated using a panel of recombinant human CYP enzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4). nih.gov The results indicated that CYP2C8 and CYP2C19 were involved in the hydroxylation of the molecule, exhibiting different stereoselectivities. nih.gov Cytochrome P450 enzymes can also catalyze the conversion of carbonazidates into oxazolidinones through intramolecular nitrene C–H insertion. acs.orgnih.gov This highlights the complex interactions that can occur between oxazolidinone structures and the CYP450 system. Understanding which CYP isoforms metabolize a drug is critical for predicting potential drug-drug interactions. nih.govaumet.com

Table 2: Recombinant Human Cytochrome P450 Enzymes Used in the Metabolism Study of an Oxazolidinedione Derivative

EnzymeInvestigated
CYP1A2Yes
CYP2A6Yes
CYP2B6Yes
CYP2C8Yes
CYP2C9Yes
CYP2C19Yes
CYP2D6Yes
CYP2E1Yes
CYP3A4Yes

Antioxidant Activity Investigations In Vitro

Oxidative stress is implicated in the pathophysiology of numerous diseases, making the antioxidant potential of new compounds a significant area of research.

Several studies have highlighted the antioxidant properties of oxazolidinone derivatives. ajrconline.orgresearchgate.netresearchgate.net One study reported that a novel synthesized oxazolidine (B1195125) derivative, N-(2-(4-hydroxy-3-methoxyphenyl)-4-oxazolidine-3-yl) isonicotinamide, exhibited notable antioxidant activity. ajrconline.org Another investigation into thiazole-clubbed oxadiazole derivatives also revealed good antioxidant activity for some of the synthesized compounds. researchgate.net While direct data on the antioxidant activity of this compound is not provided, the recurring theme of antioxidant potential within the broader class of oxazolidine and related heterocyclic derivatives suggests that this would be a worthwhile property to investigate for the title compound.

Immunomodulatory Potential of Oxazolidinone Derivatives (e.g., Cytokine Modulation)

The oxazolidin-2-one scaffold, a core component of several clinically important antibiotics, has also been identified as a promising framework for the development of novel immunomodulatory agents. Certain derivatives have demonstrated the ability to modulate immune responses, particularly by altering the production of key signaling molecules known as cytokines. This section will delve into the in vitro evidence for the immunomodulatory potential of this class of compounds, with a focus on their impact on cytokine expression.

While direct research on the immunomodulatory properties of this compound is not extensively available in publicly accessible literature, studies on other oxazolidinone derivatives provide valuable insights into the potential activities of this chemical class. A notable example is the oxazolidinone derivative known as Locostatin.

Detailed Research Findings

Locostatin was initially identified from a small molecule library for its capacity to inhibit cell migration. nih.gov Subsequent immunological studies revealed its potent ability to suppress the secretion of various cytokines. nih.gov This effect is attributed to its specific and covalent binding to the Raf kinase inhibitory protein (RKIP). nih.gov By binding to RKIP, Locostatin can disrupt downstream signaling pathways, such as the Erk phosphorylation cascade, which are crucial for the production of certain cytokines. nih.gov

In vitro investigations have demonstrated that Locostatin can induce a state of T cell anergy, which is characterized by the cells' inability to produce cytokines upon stimulation. nih.gov This effect has been observed in both murine and human cells. nih.gov Specifically, Locostatin has been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). nih.govnih.gov

The immunomodulatory effects of Locostatin are not limited to T cells. Research has indicated that it can also block cytokine production induced by lipopolysaccharide (LPS), suggesting an impact on innate immune cells as well. nih.gov This broad cytokine-suppressing activity highlights the potential of oxazolidinone derivatives as a platform for developing therapies aimed at controlling inflammatory conditions driven by excessive cytokine release. nih.govnih.gov

Interactive Data Tables

The following tables summarize the in vitro effects of the oxazolidinone derivative Locostatin on cytokine production in different experimental models.

Table 1: Effect of Locostatin on Cytokine Production in Murine OT-I Cells

Locostatin Concentration (µM)Cell TypeStimulationCytokine MeasuredPercentage of Cytokine-Producing CellsReference
0OT-ISIINFEKL restimulationIFN-γHigh nih.gov
6.7OT-ISIINFEKL restimulationIFN-γReduced nih.gov
20OT-ISIINFEKL restimulationIFN-γSignificantly Reduced nih.gov
60OT-ISIINFEKL restimulationIFN-γMarkedly Reduced nih.gov
0OT-ISIINFEKL restimulationTNF-αHigh nih.gov
6.7OT-ISIINFEKL restimulationTNF-αReduced nih.gov
20OT-ISIINFEKL restimulationTNF-αSignificantly Reduced nih.gov
60OT-ISIINFEKL restimulationTNF-αMarkedly Reduced nih.gov

Table 2: Effect of Locostatin on Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

TreatmentCell TypeStimulationCytokine(s) MeasuredEffect on Cytokine ProductionReference
LocostatinHuman PBMCsT-cell receptor (TCR) stimulationNot specifiedBlocked nih.gov
LocostatinHuman PBMCsLipopolysaccharide (LPS)Not specifiedBlocked nih.gov

Applications and Emerging Roles of Oxazolidin 2 One Systems in Chemical Biology Research

Oxazolidinones as Chiral Auxiliaries in Asymmetric Organic Synthesis

Oxazolidinones are renowned for their application as chiral auxiliaries, a concept pioneered by David A. Evans. digitellinc.comrsc.orgwikipedia.org These auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they can be removed and recycled. wikipedia.orgsigmaaldrich.com The steric hindrance provided by substituents on the oxazolidinone ring dictates the facial selectivity of enolate reactions, leading to the formation of a specific stereoisomer. digitellinc.comwikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial for pharmaceuticals and other biologically active molecules. rsc.orgresearchgate.net

While there is a wealth of information on Evans auxiliaries bearing substituents such as isopropyl, phenyl, and benzyl (B1604629) groups at the 4- and 5-positions, specific studies detailing the use of 5-(4-Ethoxyphenyl)oxazolidin-2-one as a chiral auxiliary in asymmetric alkylations, aldol (B89426) reactions, or other stereoselective transformations are not prominently documented in the scientific literature. rsc.orgresearchgate.netsigmaaldrich.com However, based on the established principles of oxazolidinone-mediated chirality control, it is conceivable that the 4-ethoxyphenyl group at the 5-position could influence the stereochemical outcome of such reactions. The electronic and steric nature of the ethoxyphenyl substituent would be expected to play a role in the diastereoselectivity of the transformations.

Table 1: Common Evans Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical Applications
(S)-4-Benzyl-2-oxazolidinoneAsymmetric alkylation, aldol, and acylation reactions
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAsymmetric aldol reactions
(S)-4-Isopropyl-2-oxazolidinoneAsymmetric aldol reactions

This table presents examples of well-studied oxazolidinone chiral auxiliaries to illustrate their general use. Specific data for this compound is not available.

Development of Oxazolidinone Scaffolds as Chemical Probes for Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The oxazolidinone scaffold has been incorporated into various chemical probes, notably for investigating bacterial protein synthesis. For instance, azide-functionalized analogues of the oxazolidinone antibiotic linezolid (B1675486) have been synthesized to serve as versatile intermediates. nih.gov These can be conjugated with fluorophores via "click" chemistry to create fluorescent probes for imaging bacteria. nih.gov Such probes allow for the real-time visualization of bacteria and their localization within a sample. nih.gov

Furthermore, oxazolidinone-based structures have been designed as photoaffinity probes to elucidate the mechanism of action of antibiotics. google.com These probes can be used to identify the specific binding sites of drugs on their biological targets, such as the ribosome. A structure-guided approach has also been employed to design oxazolidinone-based inhibitors for enzymes like the norovirus 3CL protease. nih.gov

While these examples highlight the potential of the oxazolidinone core in developing chemical probes, there is no specific mention in the surveyed literature of This compound being developed or utilized as a chemical probe for studying biological pathways. The design of a chemical probe is highly specific to the biological target and pathway of interest, and would require dedicated synthesis and evaluation of the ethoxyphenyl derivative.

Role as Versatile Building Blocks in Complex Molecule Synthesis

The oxazolidinone ring is a valuable building block in the synthesis of complex, biologically active molecules. bioorg.org Beyond their role as chiral auxiliaries, the inherent functionality and stereochemistry of substituted oxazolidinones make them useful synthons. For example, 5-functionalized chiral oxazolidin-2-ones are key intermediates in the synthesis of various natural products and medicinal compounds. bioorg.org They can be derived from readily available starting materials like amino acids and can be manipulated to introduce further complexity. orgsyn.org

The synthesis of the antibiotic linezolid, for instance, relies on the construction of a 5-aminomethyl-3-aryl-oxazolidinone core. acs.orgresearchgate.net Similarly, the lipoxazolidinone family of marine natural products features a 4-oxazolidinone (B12829736) heterocycle. nih.gov The development of synthetic routes to these and other complex molecules often involves the strategic use of oxazolidinone intermediates. nih.gov

Although the general utility of oxazolidinones as synthetic building blocks is well-established, specific examples of This compound being used as a versatile building block in the synthesis of complex natural products or other target molecules are not described in the available research.

Exploration in Polymer Chemistry and Biomedical Material Science (as structural components)

The oxazolidinone moiety has been explored as a structural component in polymer chemistry, leading to the development of polyoxazolidinones (POxa). digitellinc.comrwth-aachen.de These polymers are considered a subclass of polyurethanes and are noted for their high thermal stability and glass transition temperatures, which stem from the incorporation of the five-membered oxazolidinone ring into the polymer backbone. digitellinc.comrwth-aachen.de The synthesis of linear poly(oxazolidin-2-one)s has been achieved through the cooperative catalysis of N-heterocyclic carbenes and Lewis acids, starting from diepoxides and diisocyanates. acs.org Research in this area has focused on controlling the regioselectivity of the polymerization to exclusively form 5-substituted oxazolidinone units. acs.org

The properties of these polymers can be tuned by the choice of monomers, and they hold promise for applications as high-performance thermoplastics. rwth-aachen.de In the context of biomedical materials, polymers containing heterocyclic moieties are of great interest. For example, short peptides containing an oxazolidin-2-one moiety have been shown to form supramolecular hydrogels, which have potential applications in drug delivery and tissue engineering. nih.gov

Despite the growing interest in polyoxazolidinones and related materials, the literature does not specifically describe the synthesis or properties of polymers derived from This compound . The incorporation of the ethoxyphenyl group could potentially influence the solubility, thermal properties, and biocompatibility of the resulting polymer, but this remains an area for future investigation.

Design of Foldamers Incorporating Oxazolidinone Moieties

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking biological macromolecules like peptides and proteins. mdpi.com The design of novel foldamers is a vibrant area of research with potential applications in catalysis, materials science, and medicine. The conformational constraints imposed by the monomeric units are key to achieving a folded structure.

While various building blocks have been used to construct foldamers, including β- and γ-amino acids, peptoids, and oligoureas, the use of oxazolidinone moieties is also an area of exploration. mdpi.com For example, oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one have been synthesized and shown to form ordered structures. bioorg.org These 4-carboxy-5-substituted-oxazolidin-2-ones represent a class of pseudoprolines that can enforce a specific conformation in the resulting oligomer. bioorg.org

However, a search of the scientific literature did not reveal any studies on the design, synthesis, or structural analysis of foldamers specifically incorporating This compound as a monomeric unit. The potential of this specific building block to induce folding in an oligomeric chain is yet to be explored.

Advanced Analytical and Spectroscopic Characterization Techniques for Oxazolidinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton (¹H) NMR spectroscopy of 5-(4-Ethoxyphenyl)oxazolidin-2-one is used to identify and distinguish the different types of protons based on their unique chemical environments. The spectrum would be expected to show distinct signals for the protons on the ethoxy group, the aromatic ring, and the oxazolidinone ring.

The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a result of spin-spin coupling with each other. The aromatic protons on the para-substituted phenyl ring are expected to present as two distinct doublets, characteristic of an AA'BB' system, due to their symmetric substitution.

The three protons on the oxazolidinone ring (H-4a, H-4b, and H-5) would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton at the C-5 position (H-5), being adjacent to the aromatic ring, would likely appear as a doublet of doublets (dd). The two protons at the C-4 position (H-4a and H-4b) would also show complex splitting, appearing as doublets of doublets, coupling with each other (geminal coupling) and with the H-5 proton (vicinal coupling). A broad singlet corresponding to the N-H proton of the amide is also anticipated, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in solvents like D₂O.

Expected ¹H NMR Data for this compound:

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-OCH₂CH₃ (Methyl)~1.40Triplet (t)~7.0
-OCH₂CH₃ (Methylene)~4.02Quartet (q)~7.0
H-4 (Oxazolidinone)~4.10 - 4.30Doublet of Doublets (dd)-
H-4' (Oxazolidinone)~4.60 - 4.80Doublet of Doublets (dd)-
H-5 (Oxazolidinone)~5.50 - 5.70Doublet of Doublets (dd)-
Ar-H (ortho to -OEt)~6.90Doublet (d)~8.5
Ar-H (ortho to -C₅)~7.35Doublet (d)~8.5
N-H (Amide)Variable (e.g., ~7.50)Broad Singlet (br s)-

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C-2) of the oxazolidinone ring is characteristically found far downfield. The carbons of the ethoxy group and the aromatic ring can be readily assigned based on their expected chemical shifts. For instance, the carbon atom of the methyl group in the ethoxy substituent would appear at the highest field (lowest ppm value).

Expected ¹³C NMR Data for this compound:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-OCH₂CH₃ (Methyl)~14.5
C-4 (Oxazolidinone)~45.0
-OCH₂CH₃ (Methylene)~63.5
C-5 (Oxazolidinone)~75.0
Ar-C (ortho to -OEt)~115.0
Ar-C (ortho to -C₅)~127.0
Ar-C (ipso, attached to C-5)~132.0
C-2 (Carbonyl)~158.0
Ar-C (ipso, attached to -OEt)~159.0

To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A ¹H-¹H COSY experiment would reveal correlations between coupled protons, for example, confirming the coupling between the H-5 proton and the two H-4 protons of the oxazolidinone ring, as well as the coupling within the ethoxy group. An HSQC experiment would show correlations between each proton and the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. In MS analysis of this compound, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ would be measured.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the oxazolidinone ring and the loss of the ethoxy group. A significant fragment would be expected from the loss of the ethoxyphenyl side chain, and another corresponding to the stable 4-ethoxyphenoxy cation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of this compound (C₁₁H₁₃NO₃), distinguishing it from other compounds that may have the same nominal mass. The calculated exact mass for C₁₁H₁₃NO₃ is 207.0895, and an HRMS measurement would be expected to confirm this value with very high accuracy.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy, often performed using a Fourier-Transform (FTIR) instrument, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

For this compound, the IR spectrum would show several characteristic absorption bands. A strong, sharp absorption band is expected for the carbonyl (C=O) group of the cyclic carbamate (B1207046) (oxazolidinone ring), typically appearing in the range of 1750-1730 cm⁻¹. The N-H stretching vibration of the amide would be visible as a distinct band around 3300 cm⁻¹. The C-O-C stretching vibrations of the ether linkage in the ethoxy group and the oxazolidinone ring would also produce strong signals, typically in the 1250-1050 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Expected IR Absorption Bands for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)~3300Medium
Aromatic C-H Stretch~3100-3000Medium-Weak
Aliphatic C-H Stretch~2980-2850Medium
C=O Stretch (Carbonyl)~1750-1730Strong
Aromatic C=C Stretch~1610, ~1510Medium
C-O-C Stretch (Ether & Ester)~1250, ~1050Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comnih.gov This technique provides an unambiguous depiction of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, obtaining a single crystal of suitable quality is the prerequisite and often the most challenging step. mdpi.com Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved. nih.gov

The analysis would reveal the conformation of the five-membered oxazolidinone ring, which is known to be relatively flexible and can adopt various conformations such as envelope or twisted forms. mdpi.com Furthermore, the spatial relationship between the oxazolidinone core and the 4-ethoxyphenyl substituent at the C5 position would be precisely defined.

Illustrative Crystal Data for (S)-5-(4-Ethoxyphenyl)oxazolidin-2-one Please note: The following table is a hypothetical representation of typical crystallographic data for a compound of this class and is for illustrative purposes only, as specific experimental data for this exact compound is not publicly available.

ParameterIllustrative Value
Chemical FormulaC₁₁H₁₃NO₃
Formula Weight207.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.85
b (Å)11.20
c (Å)8.45
β (°)105.2
Volume (ų)533.7
Z (molecules/unit cell)2
Density (calculated)1.289 g/cm³
R-factor (final)0.045
Flack Parameter0.02(5)

For chiral molecules like this compound, which possesses a stereocenter at the C5 position, X-ray crystallography is a powerful tool for determining the absolute configuration (i.e., whether it is the R or S enantiomer). researchgate.net This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The measurement and analysis of Bijvoet pairs in the diffraction data allow for the calculation of the Flack parameter. A Flack parameter value close to zero for the correct enantiomeric model and close to one for the inverted model provides a high degree of confidence in the assignment of the absolute stereochemistry. researchgate.net This method is considered the gold standard for assigning the absolute configuration of enantiomerically pure crystalline compounds.

Hydrogen Bonding: The N-H group of the oxazolidinone ring is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. This typically leads to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of related oxazolidinones.

π-π Stacking: The presence of the 4-ethoxyphenyl ring allows for potential π-π stacking interactions between the aromatic rings of adjacent molecules, contributing to the stability of the crystal lattice.

Understanding these interactions is vital as they influence physical properties such as melting point, solubility, and crystal morphology.

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are indispensable for verifying the chemical purity and determining the enantiomeric composition of chiral compounds. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity. researchgate.net

To assess the enantiomeric excess (e.e.) of a sample of this compound, chiral HPLC is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly and effectively used for the separation of oxazolidinone enantiomers. nih.govmdpi.com

The sample is dissolved in a suitable mobile phase and injected into the HPLC system. As the mobile phase carries the sample through the chiral column, the (R)- and (S)-enantiomers form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes results in different retention times (t_R), allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral HPLC Separation Data Please note: The following table presents hypothetical data for an illustrative chiral HPLC separation of this compound enantiomers.

ParameterIllustrative Value
HPLC ColumnChiralpak® AD-H (Amylose-based CSP)
Mobile Phasen-Hexane / 2-Propanol (80:20, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (t_R1)8.5 min (S-enantiomer)
Retention Time (t_R2)10.2 min (R-enantiomer)
Resolution (R_s)> 2.0
Enantiomeric Excess (e.e.)99.5% (S-enantiomer)

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light versus right-handed circularly polarized light by a chiral molecule. researchgate.net This technique is exquisitely sensitive to the stereochemistry of a molecule. Enantiomers, by definition, will produce CD spectra that are mirror images of each other (i.e., equal in magnitude but opposite in sign).

For this compound, the CD spectrum would be dominated by electronic transitions associated with the chromophores in the molecule, namely the phenyl ring and the carbonyl group of the oxazolidinone ring. The analysis of a pure enantiomer would yield a characteristic spectrum with positive and/or negative peaks (Cotton effects) at specific wavelengths. Comparing the CD spectrum of a synthesized batch to that of a known standard can confirm its absolute configuration and enantiomeric purity.

Illustrative Circular Dichroism Data Please note: The following table presents hypothetical CD spectral data for the enantiomers of this compound in a methanol (B129727) solvent.

EnantiomerWavelength (λ_max, nm)Molar Ellipticity ([θ]) deg·cm²/dmol
(S)-5-(4-Ethoxyphenyl)oxazolidin-2-one~220+15,000
~265-2,500
(R)-5-(4-Ethoxyphenyl)oxazolidin-2-one~220-15,000
~265+2,500

Future Directions and Research Opportunities in Oxazolidin 2 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of oxazolidin-2-one synthesis is geared towards greener, more efficient, and atom-economical methods. A significant area of development involves the utilization of carbon dioxide (CO₂) as a C1 building block, which aligns with the principles of green chemistry.

Key sustainable approaches include:

CO₂ Fixation Reactions : The cycloaddition of CO₂ to aziridines or the three-component coupling of CO₂, epoxides, and amines are promising solvent-free methodologies for creating the oxazolidin-2-one core. nih.govrsc.org These reactions often proceed with high atom economy, as all atoms from the starting materials are incorporated into the product. nih.gov

Catalytic Systems : Research is focused on developing highly efficient and recyclable catalytic systems. For instance, a CuBr/ionic liquid system has been shown to effectively catalyze the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂ under mild conditions (1 bar of CO₂), achieving a very high turnover number and demonstrating excellent sustainability. mdpi.com Similarly, silver-catalyzed approaches have been developed for the cycloaddition of CO₂ with propargylic alcohols and primary amines under solvent-free conditions. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation offers a significant improvement over conventional heating methods for synthesizing 4-substituted oxazolidin-2-ones from amino alcohols and diethyl carbonate. mdpi.com This technique generally results in higher yields and shorter reaction times, contributing to a more efficient synthetic process. mdpi.com

For a compound like 5-(4-Ethoxyphenyl)oxazolidin-2-one, these sustainable methods could offer greener synthetic routes, potentially starting from 2-amino-1-(4-ethoxyphenyl)ethanol (B180474) and a CO₂ source, catalyzed by novel metal-organic frameworks or ionic liquids.

Advanced Computational Design of Oxazolidinone Analogues with Tuned Properties

Computational chemistry is becoming an indispensable tool for the rational design of new oxazolidinone derivatives with specific, optimized properties. By modeling the interactions between the drug and its target, researchers can predict the activity of novel compounds before their synthesis, saving significant time and resources.

A primary computational technique is the Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) . This method develops a mathematical model correlating the biological activity of a series of compounds with their 3D physicochemical properties.

CoMFA and CoMSIA Models : For a series of (S)-3-Aryl-5-substituted oxazolidinones, the Comparative Molecular Field Analysis (CoMFA) method has been successfully used to create a predictive model. nih.gov This model indicated that both steric and electrostatic fields are crucial for antibacterial activity, with relative contributions of 54.2% and 45.8%, respectively. nih.gov Guided by this model, new compounds were designed and synthesized, showing good agreement between predicted and experimental activity. nih.gov

Predictive Power : A successful CoMFA model, characterized by a high cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (R²), can be invaluable for facilitating the design of new potent antibacterial agents. nih.gov

In the context of this compound, computational models could be employed to explore modifications to the ethoxyphenyl group or other positions on the oxazolidinone ring. For example, models could predict how changes in the length of the alkoxy chain or the introduction of different substituents on the phenyl ring would affect target binding and biological activity. This approach enables the fine-tuning of properties to enhance potency or selectivity.

Exploration of Underexplored Biological Activities and Target Interactions In Vitro

While the antibacterial properties of oxazolidinones are well-established, the full therapeutic potential of this scaffold is likely much broader. rsc.org Future in vitro studies will be crucial for uncovering novel biological activities and identifying new molecular targets beyond bacterial protein synthesis. researchgate.netnih.gov

Recent research has already hinted at a wider range of activities:

Antifungal Activity : Novel oxazolidin-2-one-linked 1,2,3-triazole derivatives have demonstrated significant antifungal activity against various species, including Candida glabrata and Trichosporon cutaneum. nih.gov

Anticancer Properties : Certain oxazolidine (B1195125) derivatives have shown promising activity against cancer cell lines like MCF-7 and HeLa. researchgate.net

Anticonvulsant Activity : Some oxazolidinone-containing derivatives have exhibited dose-dependent protection from seizures in animal models. researchgate.net

The exploration of these activities requires systematic in vitro screening against a diverse panel of cell lines and pathogens. For instance, new derivatives of this compound could be synthesized and tested for efficacy against various fungal strains or cancer cell lines. Detailed structure-activity relationship (SAR) studies would then be necessary to optimize these newfound activities. researchgate.net

Oxazolidinone Derivative Target Organism/Cell Line Reported In Vitro Activity (MIC/IC₅₀) Reference
Compound 28 (pleuromutilin derivative)Staphylococcus aureus (MRSA)0.008–0.125 µg/mL nih.govacs.org
Compound 34 (Ranbaxy)Staphylococcus aureus (MRSA)4.0 µg/mL nih.gov
Compound 39 (Chalcone hybrid)Staphylococcus aureus (MRSA)4 µg/mL nih.gov
Compound 46 (LpxC inhibitor)E. coli TG1<0.016 μg/mL nih.gov
Compound 47 (LpxC inhibitor)Gram-negative strains0.020 to 16.0 μg/mL nih.gov
Compound 11g (N-methylglycyl derivative)E. faecalis, S. aureus2-8 μg/mL nih.gov
Compound 4k (triazole derivative)Candida glabrataBetter than itraconazole nih.gov

This table is interactive and can be sorted by column.

Integration of Omics Data with Oxazolidinone Research for Systems-Level Understanding

The advent of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to understanding the complex biological effects of drugs like the oxazolidinones. osthus.comnashbio.com Integrating multi-omics data can provide a holistic view of how a compound affects a biological system, revealing mechanisms of action, pathways to resistance, and potential off-target effects. nih.gov

Future research in oxazolidinone chemistry will greatly benefit from:

Target Identification : Multi-omics can help identify novel therapeutic targets and biomarkers by analyzing changes across different biomolecular levels in response to a drug. nashbio.comnih.gov

Mechanism of Action Studies : By observing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) after treatment with a compound like this compound, researchers can build a comprehensive picture of its cellular impact.

Resistance Prediction : Comparing the omics profiles of sensitive and resistant bacterial strains can uncover the molecular pathways that lead to drug resistance, enabling the design of next-generation compounds that can overcome these mechanisms.

Personalized Medicine : In the long term, integrating omics data could drive personalized healthcare solutions by predicting which patient populations are most likely to respond to a particular oxazolidinone-based therapy. nashbio.com

User-friendly computational pipelines are being developed to streamline the integration and analysis of these large, heterogeneous datasets, making these powerful techniques more accessible for drug discovery projects. nih.govebi.ac.uk

Design of Next-Generation Oxazolidinone Scaffolds for Chemical Biology Tools and Probes

Beyond their direct therapeutic use, oxazolidinone scaffolds can be engineered into sophisticated chemical biology tools to study biological processes. sigmaaldrich.com The design of such probes is a burgeoning area of research that can provide invaluable insights into drug-target engagement, localization, and mechanism of action.

Future directions include:

Fluorescent Probes : By conjugating a fluorophore to an oxazolidinone scaffold, researchers can create probes to visualize biological targets and processes. researchgate.net For example, a derivative of this compound could be functionalized with a fluorescent tag to track its uptake and distribution within bacterial or mammalian cells in real-time. Reversible pH-responsive fluorescent probes based on an oxazolidine ring have already been designed for imaging subcellular organelles like mitochondria and lysosomes. mdpi.com

Target Engagement Probes : Designing oxazolidinone analogues with reactive groups or photo-activatable cross-linkers allows for covalent labeling of the biological target. This is crucial for confirming target engagement in a complex cellular environment and for identifying unknown targets (target deconvolution).

Probe Building Blocks : The development of oxazolidinone intermediates with versatile functional groups (e.g., azides or alkynes) facilitates their use in "click" chemistry. researchgate.net This allows for the easy attachment of various tags, linkers, or other molecules to explore structure-activity relationships or build multifunctional probes. sigmaaldrich.comresearchgate.net

These chemical biology tools are not only vital for academic research but also for the drug discovery pipeline, enabling more precise validation of drug candidates and their mechanisms.

Q & A

Q. What are the common synthetic routes for 5-(4-Ethoxyphenyl)oxazolidin-2-one and its derivatives?

The synthesis typically involves cyclization reactions of vicinal amino-alcohols with carbonyl compounds. For example, ultrasound-assisted synthesis ( ) improves reaction efficiency by enhancing mixing and reducing reaction time. Key steps include:

  • Step 1 : Condensation of 4-ethoxyphenyl glycidol with isocyanate derivatives.
  • Step 2 : Cyclization under acidic or basic conditions to form the oxazolidinone ring.
  • Reagents : Chloroacetic acid, sodium acetate, and DMF/acetic acid mixtures are common ().
    Yield optimization often requires temperature control (e.g., reflux at 80–100°C) and catalyst selection (e.g., cesium carbonate) ().

Q. How is the structural configuration of this compound confirmed?

  • X-ray crystallography (): Resolves absolute stereochemistry and hydrogen-bonding networks. For example, hemiaminal structures in oxazolidinones require high-resolution data to confirm fused ring systems ().
  • NMR spectroscopy (): Key signals include δ 3.5–4.5 ppm (oxazolidinone CH₂ groups) and δ 1.3–1.5 ppm (ethoxy CH₃). 2D NMR (COSY, HSQC) distinguishes diastereomers.
  • IR spectroscopy : Peaks at ~1740 cm⁻¹ confirm the carbonyl group ().

Q. What are the recommended storage conditions to ensure compound stability?

Store in a dry, sealed environment at 2–8°C ( ). Oxazolidinones are sensitive to moisture and light, which can hydrolyze the ring structure. Use inert gas (N₂/Ar) purging for long-term storage.

Advanced Research Questions

Q. How can researchers optimize reaction yields for challenging oxazolidinone derivatives?

  • Ultrasound-assisted synthesis (): Reduces reaction time from hours to minutes and improves yields (e.g., 75% for 5-(chloromethyl)oxazolidin-2-one).
  • Fluorous auxiliaries (): Facilitate purification via fluorous solid-phase extraction (F-SPE) for stereochemically complex derivatives.
  • Catalyst screening : Cesium carbonate () or Pd/C () may enhance regioselectivity in hydrogenation or cyclization steps.

Q. How do stereochemical variations impact biological activity in oxazolidinones?

The (R) -configuration at C5 enhances antibacterial activity by improving target (e.g., ribosome) binding affinity. For example:

DerivativeConfigurationMIC (μg/mL)Reference
Compound 4q ()(R)0.5
Enantiomer (S)(S)>16
Chiral HPLC or enzymatic resolution () is critical for isolating active stereoisomers.

Q. What methodologies address contradictions in reaction outcomes, such as failed cyclization?

  • Mechanistic probing (): Use isotopic labeling (e.g., ¹⁸O) to trace carbonyl oxygen sources during cyclization.
  • Alternative protecting groups : Replace Boc/Cbz with dibenzyl groups to avoid undesired ring-opening ().
  • In situ monitoring : React-IR or LC-MS tracks intermediate formation ().

Q. How can hydrogen-bonding patterns in crystals inform drug design?

Graph set analysis ( ) classifies H-bond motifs (e.g., D₁¹ for dimeric rings). For this compound:

  • N–H···O=C interactions stabilize the oxazolidinone ring.
  • C–H···π interactions with the ethoxyphenyl group enhance crystal packing ().
    These patterns predict solubility and bioavailability.

Q. What strategies resolve challenges in X-ray crystallography for oxazolidinones?

  • Twinned crystals (): Use SHELXL’s TWIN/BASF commands for refinement.
  • Low-resolution data : Employ charge-flipping algorithms in SHELXD ().
  • Disorder modeling : Split occupancy for flexible ethoxy groups ().

Q. How do researchers evaluate structure-activity relationships (SAR) for oxazolidinone analogs?

  • Substitution at C3/C5 (): Bulky groups (e.g., benzhydrylpiperazine) improve sigma-2 receptor affinity (Ki < 50 nM) ().
  • Electron-withdrawing substituents (e.g., F, Br at C4) enhance metabolic stability ().
  • 3D-QSAR models : Align pharmacophores using CoMFA/CoMSIA ().

Q. What advanced techniques handle complex NMR spectra for oxazolidinones?

  • Pure shift NMR : Decouples scalar coupling to simplify overlapping signals.
  • 19F NMR (): Tracks fluorinated auxiliaries during synthesis.
  • Dynamic NMR : Detects rotamers in oxazolidinone rings ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.